

# LP10 (Liposomal Tacrolimus): Application Notes and Protocols for a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LP10** is an innovative, proprietary liposomal formulation of tacrolimus, a potent calcineurin inhibitor. Developed by Lipella Pharmaceuticals, **LP10** is designed for localized delivery to mucosal tissues, thereby minimizing systemic exposure and associated side effects.[1][2][3] This formulation strategy enhances the therapeutic potential of tacrolimus for site-specific inflammatory conditions. Current research focuses on two primary applications: as an oral rinse for the treatment of Oral Lichen Planus (OLP) and as an intravesical instillation for Hemorrhagic Cystitis (HC).[1][4]

These application notes provide detailed protocols and data from clinical studies to guide researchers and drug development professionals in the utilization and further investigation of **LP10**.

### **Mechanism of Action**

Tacrolimus, the active pharmaceutical ingredient in **LP10**, is a macrolide immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.

Signaling Pathway of Tacrolimus:



- Binding to FKBP-12: Tacrolimus enters T-lymphocytes and binds to the immunophilin FKBP-12 (FK506-binding protein).
- Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex inhibits the calcium/calmodulin-dependent phosphatase activity of calcineurin.
- NFAT Dephosphorylation Blockade: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.
- Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
- Reduced T-Cell Proliferation and Activation: The suppression of IL-2 production leads to a
  downstream reduction in T-cell proliferation and activation, thereby dampening the
  inflammatory response characteristic of autoimmune and inflammatory conditions like OLP.

In the context of HC, tacrolimus is also believed to exert its therapeutic effect through its potent anti-inflammatory properties and by inducing acute arteriole vasoconstriction, which can help control bleeding.



Click to download full resolution via product page



Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

## **Application 1: Oral Lichen Planus (OLP)**

**LP10** is under investigation as an oral rinse for symptomatic OLP, a chronic, T-cell-mediated autoimmune disease of the oral mucosa. The liposomal formulation is designed to improve adherence to the moist oral surfaces and provide consistent drug delivery.

## Quantitative Data Summary: Phase 2a Clinical Trial (NCT06233591)

A multicenter, dose-ranging study evaluated the safety and efficacy of **LP10** in 27 adults with symptomatic OLP who had previously failed standard therapies.

Table 1: Efficacy Outcomes at Week 4

| Efficacy Endpoint                                        | Baseline (Mean ±<br>SD) | Week 4 (Mean ±<br>SD) | p-value  |
|----------------------------------------------------------|-------------------------|-----------------------|----------|
| Investigator Global<br>Assessment (IGA)                  | 3.5 ± 0.51              | 1.8 ± 1.37            | < 0.0001 |
| Pain Numerical Rating<br>Scale (NRS)                     | 6.8 ± 1.90              | 2.3 ± 2.53            | < 0.0001 |
| Sensitivity NRS                                          | 7.2 ± 1.71              | 2.9 ± 2.29            | < 0.0001 |
| Reticulation/Erythema /Ulceration (REU)                  | 26.5 ± 10.4             | 13.2 ± 8.15           | < 0.0001 |
| Data sourced from a Phase 2a clinical trial publication. |                         |                       |          |

Table 2: Safety and Pharmacokinetic Profile



| Parameter                                   | Result                                                                              |  |
|---------------------------------------------|-------------------------------------------------------------------------------------|--|
| Serious Adverse Events                      | 0 reported                                                                          |  |
| Most Common Treatment-Related Adverse Event | Dry Mouth (18.5% of patients)                                                       |  |
| Systemic Absorption                         | 76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL) |  |
| Maximum Individual Blood Level              | 4.5 ng/mL (well below the toxicity threshold of 15 ng/mL)                           |  |

## Experimental Protocol: In-vivo Evaluation of LP10 in OLP

This protocol is based on the Phase 2a clinical trial design (NCT06233591).

#### 1. Subject Recruitment:

- Inclusion Criteria: Adults (≥18 years) with a biopsy-confirmed diagnosis of symptomatic OLP, moderate disease based on an Investigator Global Assessment (IGA) score of ≥ 3, and a pain/sensitivity score of ≥ 3 on a Numerical Rating Scale (NRS).
- Exclusion Criteria: History of oral cancers, active infections, uncontrolled hypertension, and known allergies to tacrolimus or liposomal components.

#### 2. Study Design:

- A multicenter, dose-ranging study.
- Enroll subjects into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.

#### 3. Treatment Administration:

- Administer 10 mL of the LP10 oral rinse.
- Instruct subjects to rinse for 3 minutes, twice daily, for 4 weeks.
- Ensure subjects do not eat or drink for at least 30 minutes post-administration.
- 4. Data Collection and Outcome Measures:



- Safety: Monitor for adverse events throughout the study and for a 2-week follow-up period. Collect blood samples to measure systemic tacrolimus levels.
- Efficacy (assess at baseline and week 4):
- Investigator Global Assessment (IGA)
- Reticulation, Erythema, and Ulceration (REU) score
- Pain and Sensitivity Numerical Rating Scale (NRS)
- Oral Lichen Planus Symptom Severity Measure (OLPSSM)
- Patient Global Response Assessment (GRA)

#### Click to download full resolution via product page

```
Screening [label="Screening & Enrollment\n(Biopsy-confirmed OLP, IGA≥3, NRS≥3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n(IGA, REU, NRS, OLPSSM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Dose Cohorts\n(0.25mg, 0.5mg, 1.0mg LP10)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Phase (4 Weeks)\n10mL oral rinse, twice daily for 3 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Week4 [label="Week 4 Assessment\n(Efficacy & Safety)", fillcolor="#F1F3F4", fontcolor="#202124"]; FollowUp [label="2-Week Safety Follow-Up", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Screening -> Baseline; Baseline -> Randomization; Randomization -> Treatment; Treatment -> Week4; Week4 -> FollowUp; FollowUp -> Analysis; }
```

Caption: Experimental workflow for the clinical evaluation of **LP10** in Oral Lichen Planus.

## **Application 2: Hemorrhagic Cystitis (HC)**

**LP10** is also being developed for intravesical administration to treat moderate to severe HC, a condition characterized by sustained bleeding from the bladder mucosa, often resulting from chemotherapy or pelvic radiation.



## Quantitative Data Summary: Phase 2a Clinical Trial (NCT01393223)

A phase 2a dose-escalation study assessed the safety and efficacy of **LP10** in 13 patients with refractory moderate to severe HC.

Table 3: Efficacy Outcomes

| Efficacy Endpoint                           | Result                                                                                                             |  |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------|--|
| Bleeding Sites on Cystoscopy                | Significant improvement from baseline, with a more pronounced dose-dependent response in the 4 mg and 8 mg groups. |  |
| Red Blood Cells in Urine (Microscopy)       | Significant improvement across all dose cohorts.                                                                   |  |
| Hematuria on Dipstick                       | Number of patients negative for hematuria increased from 2 at baseline to 7 post-treatment.                        |  |
| Urinary Incontinence                        | Statistically significant improvement in the 4 mg and 8 mg cohorts.                                                |  |
| Cystoscopy Global Response Assessment (GRA) | Significant improvement across all dose groups.                                                                    |  |

Table 4: Safety and Pharmacokinetic Profile

| Parameter                        | Result                                                                          |  |
|----------------------------------|---------------------------------------------------------------------------------|--|
| Severe or Serious Adverse Events | None reported.                                                                  |  |
| Drug-Related Adverse Events      | 3 reported (artificial urinary sphincter malfunction, dysuria, bladder spasms). |  |
| Systemic Absorption              | Short durations of minimal systemic uptake of tacrolimus.                       |  |

## **Experimental Protocol: In-vivo Evaluation of LP10 in HC**



This protocol is based on the Phase 2a clinical trial design (NCT01393223).

#### 1. Subject Recruitment:

- Inclusion Criteria: Patients with refractory moderate to severe sterile HC (grades 2-4) for ≥3
  months, with at least one incident of hematuria.
- Exclusion Criteria: Active urinary tract infection, bladder cancer, or other confounding urological conditions.

#### 2. Study Design:

- A multicenter, open-label, dose-escalation study.
- Enroll subjects into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation for intravesical instillation.

#### 3. Treatment Administration:

- Perform a baseline cystoscopy to assess bleeding.
- Administer up to two intravesical instillations of LP10.
- The instillation should be retained in the bladder for a predefined period (e.g., 1-2 hours) before voiding.

#### 4. Data Collection and Outcome Measures:

- Safety: Monitor for adverse events and collect blood samples for pharmacokinetic analysis.
- Efficacy:
- Change from baseline in the number of bleeding sites on cystoscopy.
- Microscopic urine analysis for red blood cells (RBCs).
- Hematuria on urine dipstick.
- Urinary symptoms (incontinence, frequency, urgency) via a 3-day diary.
- Cystoscopy Global Response Assessment (GRA).

#### Click to download full resolution via product page

```
Enrollment [label="Enrollment\n(Refractory HC, Grades 2-4)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline
Assessment\n(Cystoscopy, Urinalysis, Symptom Diary)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dose
```



```
Escalation Cohorts\n(2mg, 4mg, 8mg LP10)", shape=Mdiamond,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Instillation
[label="Intravesical Instillation\n(Up to 2 doses)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; FollowUp [label="Follow-Up
Assessments\n(Cystoscopy, Urinalysis, PK, Safety)",
fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data
Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Enrollment -> Baseline; Baseline -> Dosing; Dosing -> Instillation;
Instillation -> FollowUp; FollowUp -> Analysis; }
```

Caption: Experimental workflow for the clinical evaluation of **LP10** in Hemorrhagic Cystitis.

### Conclusion

**LP10** represents a promising therapeutic platform for the localized treatment of mucosal inflammatory conditions. The liposomal formulation of tacrolimus allows for targeted drug delivery, enhancing efficacy at the site of inflammation while minimizing systemic toxicity. The data from Phase 2a clinical trials in both Oral Lichen Planus and Hemorrhagic Cystitis demonstrate a favorable safety profile and significant clinical benefit. These protocols and data provide a solid foundation for further research and development of **LP10** for these and potentially other indications involving mucosal inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus BioSpace [biospace.com]
- 2. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]
- 3. Lipella Pharma Gets U.S. Patent for Liposomal Drug Delivery Platform [synapse.patsnap.com]



- 4. Lipella Pharmaceuticals Announces Patent Allowance for Innovative Liposomal Drug Delivery Platform [drug-dev.com]
- To cite this document: BenchChem. [LP10 (Liposomal Tacrolimus): Application Notes and Protocols for a Research Setting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566429#how-to-use-lp10-in-a-research-setting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com